molecular formula C12H19Cl3N2 B6207181 1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride CAS No. 2694733-87-2

1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride

Cat. No.: B6207181
CAS No.: 2694733-87-2
M. Wt: 297.7
InChI Key:
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Description

1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The presence of the 4-chlorophenyl group and the piperidine ring structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorinated aromatic compounds, methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride involves the reaction of 4-chlorobenzaldehyde with N-methylpiperidin-4-amine followed by reduction and salt formation.", "Starting Materials": ["4-chlorobenzaldehyde", "N-methylpiperidin-4-amine", "reducing agent", "hydrochloric acid"], "Reaction": ["Step 1: 4-chlorobenzaldehyde is reacted with N-methylpiperidin-4-amine in the presence of a suitable solvent and catalyst to form 1-(4-chlorophenyl)-N-methylpiperidin-4-amine.", "Step 2: The resulting compound is then reduced using a suitable reducing agent such as sodium borohydride to form the corresponding amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 1-(4-chlorophenyl)-N-methylpiperidin-4-amine."] }

CAS No.

2694733-87-2

Molecular Formula

C12H19Cl3N2

Molecular Weight

297.7

Purity

95

Origin of Product

United States

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